An In-depth Technical Guide to the Chemical Properties of Methyl Benzofuran-6-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl Benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzofuran-6-carboxylate is a heterocyclic organic compound that holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. As a derivative of benzofuran, a structural motif present in numerous biologically active natural products and synthetic compounds, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of methyl benzofuran-6-carboxylate, detailed experimental protocols for its synthesis and analysis, and a summary of the biological potential of the broader benzofuran class of compounds.
Core Chemical Properties
Methyl benzofuran-6-carboxylate is a solid compound under standard conditions.[1] While a specific melting point is not widely reported in the literature, the corresponding benzofuran-6-carboxylic acid has a melting point in the range of 158-162°C.[2] The esterification to the methyl ester would be expected to alter this value. The predicted boiling point of methyl benzofuran-6-carboxylate is approximately 257.7±13.0 °C.[3] It is sparingly soluble in water but demonstrates solubility in common organic solvents.[2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | [3] |
| Molecular Weight | 176.17 g/mol | [1] |
| IUPAC Name | methyl 1-benzofuran-6-carboxylate | [4] |
| CAS Number | 588703-29-1 | [4] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 257.7 ± 13.0 °C | [3] |
| Purity (typical) | >95% | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of methyl benzofuran-6-carboxylate. While publicly available spectra are limited, commercial suppliers indicate the availability of analytical data upon request.[4] Based on the known structure and data from related benzofuran compounds, the expected spectral characteristics are as follows:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring system and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the carbon atoms of the benzofuran core and the carbonyl and methyl carbons of the ester group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and the C-O stretching of the furan ring. |
Experimental Protocols
The synthesis of methyl benzofuran-6-carboxylate can be achieved through the esterification of benzofuran-6-carboxylic acid. A standard and widely used method for this transformation is the Fischer esterification.
Synthesis of Methyl Benzofuran-6-carboxylate via Fischer Esterification
Objective: To synthesize methyl benzofuran-6-carboxylate from benzofuran-6-carboxylic acid.
Materials:
-
Benzofuran-6-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
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Round-bottom flask
-
Reflux condenser
-
Separatory funnel
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Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzofuran-6-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude methyl benzofuran-6-carboxylate can be further purified by column chromatography on silica gel or by recrystallization to yield the final product.[5]
Characterization Workflow
The identity and purity of the synthesized methyl benzofuran-6-carboxylate should be confirmed through a series of analytical techniques.
Biological Activity and Potential Applications
While specific biological studies on methyl benzofuran-6-carboxylate are not extensively documented, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities.
Anticancer Potential
Numerous derivatives of benzofuran have been investigated for their cytotoxic effects against various cancer cell lines.[6][7] For instance, certain halogenated derivatives of methyl benzofuran-3-carboxylate have demonstrated significant activity against lung cancer and hepatocellular carcinoma cell lines.[6][7] The proposed mechanisms of action often involve the induction of apoptosis and the generation of reactive oxygen species within cancer cells.[6] The benzofuran core is seen as a promising starting point for the development of novel anticancer agents.[8][9]
Antimicrobial Activity
Benzofuran derivatives have also shown notable antimicrobial properties, with activity against a range of bacteria and fungi.[10][11] The presence of specific substituents on the benzofuran ring system can significantly influence the antimicrobial spectrum and potency. For example, some benzofuran-2-carboxylic acid derivatives have exhibited antifungal activity.[12] The hydroxyl group at the 6-position of the benzofuran ring has been identified as a key feature for the antibacterial activity in some series of compounds.[13]
The general biological activities of the benzofuran class of compounds are summarized in the following diagram:
Conclusion
Methyl benzofuran-6-carboxylate is a valuable heterocyclic compound with well-defined chemical properties. Its synthesis is readily achievable through standard organic chemistry transformations, and its characterization relies on a suite of modern analytical techniques. While direct biological data on this specific molecule is sparse, the extensive research on the benzofuran scaffold highlights its significant potential in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide serves as a foundational resource for researchers and scientists working with or considering the use of methyl benzofuran-6-carboxylate in their research and development endeavors.
References
- 1. Methyl benzofuran-6-carboxylate | 588703-29-1 [sigmaaldrich.com]
- 2. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Methyl benzofuran-6-carboxylate [synhet.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 12. Methyl 4-hydroxy-1-benzofuran-6-carboxylate|CAS 1279218-51-7 [benchchem.com]
- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
